3,4-Bis(trifluoromethyl)phenol chemical properties
3,4-Bis(trifluoromethyl)phenol chemical properties
An In-depth Technical Guide to 3,4-Bis(trifluoromethyl)phenol: Properties, Synthesis, and Applications
For the modern medicinal chemist and research scientist, the strategic incorporation of fluorine-containing moieties is a cornerstone of rational drug design. The trifluoromethyl group, in particular, offers a powerful tool for modulating a molecule's physicochemical and pharmacokinetic properties. This guide provides a detailed technical overview of 3,4-bis(trifluoromethyl)phenol (CAS No. 54850-27-0), a key building block whose unique electronic profile makes it a valuable intermediate in the synthesis of complex molecules for both pharmaceutical and materials science applications.
Core Physicochemical and Structural Properties
3,4-Bis(trifluoromethyl)phenol is an aromatic alcohol characterized by a phenol ring substituted with two powerful electron-withdrawing trifluoromethyl groups at the 3 and 4 positions. This substitution pattern profoundly influences its chemical behavior, particularly the acidity of the phenolic proton and the reactivity of the aromatic ring.
Caption: Figure 1: Chemical Structure of 3,4-Bis(trifluoromethyl)phenol
Table 1: Core Compound Identifiers and Properties
| Property | Value | Source(s) |
| CAS Number | 54850-27-0 | |
| Molecular Formula | C₈H₄F₆O | |
| Molecular Weight | 230.11 g/mol | |
| Purity (Typical) | 95% | |
| Physical Appearance | Data not specified in searched sources. | |
| Melting/Boiling Point | Specific experimental data for the 3,4-isomer is not readily available in the cited literature. For comparison, the related 3,5-isomer has a melting point of 20-21 °C and a boiling point of 97 °C at 50 mmHg. |
Acidity and Electronic Effects
The defining characteristic of this molecule is its enhanced acidity compared to phenol (pKa ≈ 10). The two adjacent trifluoromethyl groups exert a strong, cumulative negative inductive effect (-I), withdrawing electron density from the aromatic ring and, consequently, from the phenoxy oxygen. This stabilizes the resulting phenoxide conjugate base, thereby lowering the pKa and making the proton significantly more acidic.
Caption: Figure 2: Influence of CF₃ groups on phenolic acidity.
Spectroscopic Characterization
Definitive spectroscopic data for the parent compound is sparse in readily available literature. However, analysis of its derivatives allows for an accurate prediction of its key spectral features.
Table 2: Predicted Spectroscopic Data
| Technique | Feature | Expected Wavenumber / Chemical Shift | Rationale / Comments |
| Infrared (IR) | O-H Stretch | ~3200-3600 cm⁻¹ (Broad) | Characteristic of hydrogen-bonded phenolic hydroxyl groups. |
| Aromatic C-H Stretch | ~3000-3100 cm⁻¹ | Typical for sp² C-H bonds in an aromatic ring. | |
| Aromatic C=C Stretch | ~1500-1600 cm⁻¹ | Indicates the presence of the benzene ring. | |
| C-F Stretch | ~1100-1350 cm⁻¹ (Strong, Multiple Bands) | A very strong and characteristic absorption for trifluoromethyl groups. | |
| ¹H NMR | Aromatic Protons (H-2, H-5, H-6) | ~7.0 - 7.8 ppm | The protons on the aromatic ring will be shifted downfield due to the strong deshielding effect of the CF₃ groups. Analysis of derivatives suggests signals appear around 7.71 ± 0.20 ppm.[1] Complex splitting patterns (doublets, doublet of doublets) are expected due to H-H and H-F coupling. |
| Phenolic Proton (OH) | Variable (Broad Singlet) | The chemical shift is dependent on solvent and concentration. | |
| ¹³C NMR | Aromatic Carbons | ~119 - 154 ppm | Signals will exhibit splitting due to C-F coupling (quartets for CF₃ groups, and smaller couplings for adjacent carbons).[1] The carbons directly attached to the CF₃ groups will show as quartets with large coupling constants. |
| CF₃ Carbon | ~120 - 125 ppm (Quartet) | Characteristic signal for a trifluoromethyl group, split by the three fluorine atoms. |
Chemical Reactivity and Synthesis
Reactivity Profile
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Nucleophilicity: The primary site of reactivity is the phenolic oxygen, which, upon deprotonation with a suitable base (e.g., NaH, K₂CO₃), forms a potent nucleophile. This phenoxide readily participates in Williamson ether synthesis and esterification reactions.
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Aromatic Ring Reactivity: The two CF₃ groups strongly deactivate the benzene ring towards electrophilic aromatic substitution (EAS). The electron density of the ring is significantly diminished, making reactions like nitration, halogenation, or Friedel-Crafts challenging and requiring harsh conditions.
Representative Synthesis Protocol
Step 1: Nucleophilic Aromatic Substitution to form Benzyl Ether Intermediate
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Reactant Preparation: To a solution of benzyl alcohol in a suitable aprotic solvent (e.g., anhydrous THF or DMF), add sodium hydride (NaH, 1.1 equivalents) portion-wise at 0 °C under an inert atmosphere (N₂ or Ar). Allow the mixture to stir for 30 minutes to form the sodium benzylate salt.
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Substitution Reaction: Add 3,4-bis(trifluoromethyl)chlorobenzene (1.0 equivalent) to the sodium benzylate solution.
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Reaction Execution: Heat the reaction mixture to reflux and monitor by TLC or GC-MS until the starting material is consumed.
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Work-up: Cool the reaction to room temperature and carefully quench with water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 3,4-bis(trifluoromethyl)phenyl benzyl ether.
Step 2: Hydrogenolysis for Deprotection
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Catalyst Setup: Dissolve the crude benzyl ether from Step 1 in ethanol or ethyl acetate. Add a catalytic amount of palladium on carbon (10% Pd/C, ~5 mol%).
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Hydrogenation: Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.
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Reaction Monitoring: Monitor the reaction by TLC until the ether intermediate is fully consumed.
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Final Purification: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst, washing with the reaction solvent. Concentrate the filtrate under reduced pressure. The resulting crude 3,4-bis(trifluoromethyl)phenol can be purified by column chromatography or distillation to yield the final product.
Applications in Scientific Research
The unique electronic properties of 3,4-bis(trifluoromethyl)phenol make it a strategic building block in both medicinal chemistry and materials science.
Medicinal Chemistry: Synthesis of Enzyme Inhibitors
A recent study highlights the use of 3,4-bis(trifluoromethyl)phenol in the development of nonsteroidal inhibitors for human steroid 5α-reductase type-1 (SRD5A1), an enzyme implicated in androgen-related conditions.[1][2]
In this work, the phenol was used as a key reactant in an esterification reaction with ferulic acid to create a library of bis(trifluoromethyl)phenyl ferulate derivatives.[1][2] The rationale for its inclusion was to enhance lipophilicity and introduce strong halogen bonding and hydrophobic interactions within the enzyme's catalytic pocket.[2] The resulting derivative, 3',4'-bis(trifluoromethyl)phenyl ferulate, demonstrated significant inhibitory activity in the micromolar range.[1]
Caption: Figure 3: Workflow for the synthesis of an SRD5A1 inhibitor.
Materials Science: Precursor for Polyimides
An earlier patent describes the use of 3,4-bis(trifluoromethyl)phenol as a starting material for creating novel polyimides.[3] The process involves reacting the phenol with a perfluoroalkanedioyl halide to produce a 3,4-bis(trifluoromethyl)phenyl perfluoroalkanedioate.[3] This intermediate is then further processed through fluorination, hydrolysis, and dehydration to form ether-linked aryl tetracarboxylic dianhydrides, which are monomers for high-performance polyimides.[3]
Safety and Handling
A specific Safety Data Sheet (SDS) for 3,4-bis(trifluoromethyl)phenol is not available in the searched public databases. However, based on data for structurally analogous trifluoromethylated phenols, the following hazards should be assumed:
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Acute Toxicity: Likely to be toxic or harmful if swallowed.
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Skin Corrosion/Irritation: Expected to cause skin irritation.
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Eye Damage: May cause serious eye irritation or damage.
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Respiratory Irritation: May cause respiratory tract irritation if inhaled.
Recommended Handling Procedures:
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Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of vapors or dust.
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Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.
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Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.
References
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Thappeta, S. K., et al. (2025). Natural Product-Inspired Bis(trifluoromethyl) Phenyl Hydroxycinnamate Derivatives as Promising Nonsteroidal Inhibitors of Human Steroid 5α-Reductase Type-1: Synthesis, In Vitro, and In Silico Studies. ACS Omega. Available at: [Link]
- Webster, J. R. (1975). Polyimides of ether-linked aryl tetracarboxylic dianhydrides. U.S. Patent No. 3,925,312.
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Thappeta, S. K., et al. (2025). Natural Product-Inspired Bis(trifluoromethyl) Phenyl Hydroxycinnamate Derivatives as Promising Nonsteroidal Inhibitors of Human Steroid 5α-Reductase Type-1: Synthesis, In Vitro, and In Silico Studies. National Center for Biotechnology Information. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Natural Product-Inspired Bis(trifluoromethyl) Phenyl Hydroxycinnamate Derivatives as Promising Nonsteroidal Inhibitors of Human Steroid 5α-Reductase Type-1: Synthesis, In Vitro, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US3925312A - Polyimides of ether-linked aryl tetracarboxylic dianhydrides - Google Patents [patents.google.com]
